N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Description
Properties
IUPAC Name |
N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N2O3Si/c1-11-14(12-2,13-3)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQOGHDTIVQXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCN)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29226-47-9, 64339-13-5 (mono-hydrochloride) | |
| Record name | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29226-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoethyl-aminopropyl-trimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027433 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-(Trimethoxysilyl)propyl)ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.03 [mmHg] | |
| Record name | N-(3-(Trimethoxysilyl)propyl)ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1760-24-3 | |
| Record name | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1760-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoethyl-aminopropyl-trimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[3-(Trimethoxysilyl)propyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-(trimethoxysilyl)propyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.604 | |
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| Record name | (TRIMETHOXYSILYLPROPYL)ETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZCS5GA8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis proceeds through a nucleophilic substitution mechanism, where the primary amine group of ethylenediamine displaces the chlorine atom in 3-chloropropyltrimethoxysilane. The reaction can be represented as:
A molar ratio of 4:1 (ethylenediamine to 3-chloropropyltrimethoxysilane) is typically employed to ensure complete conversion. This excess compensates for the formation of ethylenediamine hydrochloride, which precipitates out of the reaction mixture.
Stepwise Procedure and Conditions
The synthesis is conducted in a four-necked glass flask equipped with a stirrer, reflux condenser, and dropping funnel:
-
Charge Reactants : 72.0 g (1.2 mol) of ethylenediamine is heated to 112–117°C.
-
Dropwise Addition : 59.6 g (0.3 mol) of 3-chloropropyltrimethoxysilane is added over 2 hours.
-
Ripening : The mixture is stirred for an additional hour post-addition.
-
Separation : After cooling, the solution separates into two layers. The lower layer (ethylenediamine hydrochloride) is removed.
-
Purification : The upper layer undergoes simple distillation under reduced pressure to isolate the product.
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Temperature | 112–117°C | |
| Molar Ratio (EDA:CPTMS) | 4:1 | |
| Reaction Time | 3 hours (2h addition + 1h ripening) | |
| Yield | 70.1% | |
| Purity (Post-Distillation) | Contains bis-silyl byproducts |
Byproduct Formation and Mitigation Strategies
A significant challenge in this synthesis is the formation of bis-silyl byproducts, where two silane molecules react with a single ethylenediamine molecule. These side products arise from secondary amine participation in further substitution reactions.
Purification Challenges
Simple distillation effectively removes unreacted starting materials but struggles to separate bis-silyl compounds due to similar boiling points. Advanced techniques like fractional distillation or column chromatography may improve purity but increase production costs.
Optimization of Reaction Efficiency
Solvent Effects
The reaction is typically solvent-free, with ethylenediamine acting as both reactant and solvent. Alternative solvents (e.g., toluene or THF) have been explored but show no significant yield improvement while complicating the workup process.
| Variable | Impact on Yield | Impact on Purity |
|---|---|---|
| Higher Temperature | Decreases | Decreases |
| Increased EDA Excess | Increases | No Change |
| Slower Addition Rate | No Change | Increases |
Industrial-Scale Production Considerations
Large-scale manufacturing faces challenges in heat management and byproduct control. Continuous flow reactors may offer advantages over batch processes by ensuring consistent temperature and mixing.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-[3-(Trimethoxysilyl)propyl]ethylenediamine can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized silanes.
Condensation Reactions: This compound can participate in condensation reactions with silanol groups, forming siloxane bonds.
Common Reagents and Conditions:
Fluorinated Carbon Nanotubes: Reacts with fluorinated carbon nanotubes to form aminoalkylalkoxysilane functionalized carbon nanotubes.
Silica Gel: Used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions.
Major Products:
Aminoalkylalkoxysilane Functionalized Carbon Nanotubes: Formed by the reaction with fluorinated carbon nanotubes.
Modified Silica Gel: Formed by the reaction with silica gel.
Scientific Research Applications
Chemistry:
Surface Modification: Used for the surface modification of silica gel and other materials to enhance their adsorption properties.
Crosslinking Agent: Acts as a crosslinking agent in polymer systems, improving their mechanical properties.
Biology and Medicine:
Biocompatible Coatings: Utilized in the preparation of biocompatible coatings for medical devices.
Industry:
Adhesion Promoter: Enhances adhesion between organic and inorganic materials in various industrial applications.
Corrosion Prevention: Used in coatings to prevent corrosion of metal surfaces.
Mechanism of Action
Molecular Targets and Pathways:
Siloxane Bond Formation: The primary mechanism involves the formation of siloxane bonds through condensation reactions with silanol groups on surfaces.
Surface Modification: The compound modifies surfaces by forming strong covalent bonds with both organic and inorganic substrates, enhancing their properties.
Comparison with Similar Compounds
Key Properties:
- Physical State : Clear to pale yellow liquid .
- Density : 1.020–1.030 g/mL at 25°C .
- Boiling Point : 259–261°C .
- Refractive Index : 1.438–1.448 .
- Applications: Surface functionalization of silica nanoparticles for biomedical imaging . Adsorbent modification for wastewater treatment . Crosslinker in polymer composites (e.g., nylon, epoxy resins) . Matrix cleanup in food safety testing (QuEChERS method) .
The ethylenediamine group enables strong interactions with metal ions (e.g., Gd³⁺ ) and organic pollutants (e.g., methyl orange ), while the trimethoxysilyl group ensures stable anchoring to substrates.
Comparison with Similar Compounds
TMPED belongs to the aminosilane family, which includes compounds with amine-terminated silane groups. Below is a detailed comparison with structurally related analogs:
3-Aminopropyltriethoxysilane (APTES)
- Formula: C₉H₂₃NO₃Si; MW: 221.4 g/mol.
- Structure : Single primary amine (–NH₂) attached via a propyl spacer to a triethoxysilyl group.
- Key Differences :
- Amine Content : APTES has one amine group vs. two in TMPED, reducing its chelation capacity.
- Applications : APTES is widely used for basic amine functionalization but is less effective in multi-dentate coordination. For example, in wastewater adsorption, TMPED-grafted materials show ~30% higher methyl orange removal than APTES-modified counterparts due to enhanced amine interactions .
- Reactivity : TMPED’s ethylenediamine enables crosslinking in epoxy resins (e.g., with DGEBA), whereas APTES primarily serves as a coupling agent .
N-[3-(Trimethoxysilyl)propyl]diethylenetriamine (TMPDT or TMPDETA)
- Formula : C₁₁H₂₈N₃O₃Si; MW : 278.5 g/mol.
- Structure : Three amine groups (–NHCH₂CH₂NHCH₂CH₂NH₂) attached to a trimethoxysilyl group.
- Key Differences :
- Amine Density : TMPDT’s triamine chain offers superior metal ion chelation (e.g., Cu²⁺, Pb²⁺) compared to TMPED. In sepiolite functionalization, TMPDT-modified materials achieve 15–20% higher heavy metal adsorption than TMPED .
- Steric Effects : The bulkier structure of TMPDT may reduce accessibility to binding sites in dense matrices, making TMPED preferable for applications requiring moderate amine density .
(3-Trimethoxysilylpropyl)diethylenetriamine (TMPDETA)
- Synonyms: DAMO, N-(2-Aminoethyl)-N′-(3-(trimethoxysilyl)propyl)ethylenediamine .
- Formula : C₁₀H₂₆N₃O₃Si; MW : 264.4 g/mol.
- Key Differences :
Table 1: Structural and Functional Comparison
| Compound | Amine Groups | Molecular Weight | Key Applications | Advantages Over TMPED | Limitations vs. TMPED |
|---|---|---|---|---|---|
| TMPED | 2 | 222.4 | Adsorbents, crosslinkers, surface mod. | Balanced reactivity, cost-effective | Lower chelation than TMPDT |
| APTES | 1 | 221.4 | Coupling agent, basic functionalization | Simpler synthesis | Limited multi-dentate interactions |
| TMPDT/TMPDETA | 3 | 264.4–278.5 | Heavy metal adsorption, epoxy resins | Higher amine density | Steric hindrance, higher cost |
Biological Activity
N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMPD), with the chemical formula C₈H₂₂N₂O₃Si and a molecular weight of 222.36 g/mol, is a silane compound that exhibits notable biological activity primarily related to its toxicity and potential applications in various fields. This article delves into its biological properties, including toxicological effects, synthesis methods, and industrial applications.
TMPD is characterized by its dual functionality as both an amine and a silane. This unique structure allows it to effectively promote adhesion between organic and inorganic materials while providing reactive sites for further chemical modification. It is a clear, colorless liquid that is highly sensitive to hydrolysis, rapidly reacting with water to release methanol.
Key Physical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₂₂N₂O₃Si |
| Molecular Weight | 222.36 g/mol |
| Boiling Point | 261–263 °C |
| Melting Point | ~0 °C |
| Density | 1.010 g/mL |
| Flash Point | 136 °C |
Toxicological Effects
The biological activity of TMPD has been primarily studied in the context of its toxicological effects. It is classified as a corrosive substance that can cause serious eye damage, skin irritation, and respiratory issues upon inhalation or ingestion. The acute oral toxicity of TMPD has been assessed with an LD50 value of 2.4 g/kg in rats, indicating moderate toxicity levels.
Irritation and Sensitization:
- Skin Irritation: TMPD is moderately irritating to the skin, with erythema and scaling observed in animal studies.
- Eye Damage: Severe irritation leading to persistent corneal damage has been documented.
- Skin Sensitization: Positive results in guinea pig maximization tests indicate a significant potential for skin sensitization.
Case Studies
Several studies have evaluated the acute and chronic effects of TMPD on biological systems:
-
Acute Toxicity Study:
- Conducted on rats to determine the LD50.
- Results indicated that at high doses (>300 mg/kg bw/day), inflammatory effects on the gastrointestinal and respiratory tracts were observed.
-
Repeated Dose Toxicity Study:
- A 90-day study revealed histopathological abnormalities in the nasal cavity, larynx, and lungs due to inhalation exposure.
- The lowest observed adverse effect concentration (LOAEC) was identified as 0.045 mg/L for 6 hours/day.
-
Genotoxicity Assessment:
- TMPD was tested using the Ames test and other in vitro assays.
- No evidence of genotoxic potential was found across multiple assays, including micronucleus tests in mice.
Synthesis Methods
TMPD can be synthesized through several methods that require careful control of reaction conditions to optimize yield and purity. Common synthesis routes include:
- Hydrolysis of Trialkoxysilanes: Involves reacting trialkoxysilanes with ethylenediamine under controlled conditions.
- Direct Amination: The amination process can be conducted using various amines in the presence of catalysts.
Applications
Due to its unique properties, TMPD finds applications across several industries:
- Adhesives and Sealants: Its ability to bond organic and inorganic materials makes it suitable for use in adhesives.
- Coatings: TMPD is utilized as a coupling agent in coatings to enhance adhesion properties.
- Silane Coupling Agents: Employed in various formulations to improve the compatibility of different materials.
Q & A
Q. What are the recommended methods for synthesizing N-[3-(Trimethoxysilyl)propyl]ethylenediamine, and how can reaction efficiency be optimized?
The compound is typically synthesized via amine formation between ethylenediamine and γ-chloropropyltrimethoxysilane under controlled conditions . Key parameters include:
- Molar ratio : A 1:1 molar ratio of ethylenediamine to γ-chloropropyltrimethoxysilane minimizes side reactions.
- Solvent : Anhydrous toluene or ethanol ensures hydrolysis of the trimethoxysilyl group is suppressed.
- Temperature : Reactions are conducted at 60–80°C for 6–12 hours. Post-synthesis, purification via vacuum distillation (boiling point: 146°C at 15 mmHg or 259–261°C at 760 mmHg ) removes unreacted silane. Yield optimization requires inert atmosphere (N₂/Ar) and moisture exclusion .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Gas Chromatography (GC) : Primary method for purity assessment (≥97% ).
- FTIR : Confirms functional groups (e.g., Si-O-C at ~1,080 cm⁻¹, NH₂/NH at 3,300–3,400 cm⁻¹) .
- ¹H/¹³C NMR : Validates molecular structure (e.g., trimethoxysilyl protons at δ 3.5–3.6 ppm, ethylenediamine protons at δ 1.4–2.8 ppm) . Discrepancies in boiling point data (e.g., 146°C vs. 261°C) arise from pressure differences during measurement .
Q. How should researchers safely handle this compound given its reactivity and toxicity?
- Hazards : Skin/eye irritation, respiratory sensitization (GHS Hazard Codes: H315, H319, H335 ).
- PPE : Nitrile gloves, safety goggles, and fume hood use are mandatory.
- Storage : Inert atmosphere (N₂), moisture-free glass containers at 4°C .
- Spill Management : Absorb with silica gel, neutralize with ethanol/water mixtures, and dispose as hazardous waste .
Advanced Research Questions
Q. How can this compound be functionalized to create self-assembled monolayers (SAMs) for surface modification?
SAM formation involves:
- Substrate Preparation : Clean glass/silicon wafers with piranha solution (H₂SO₄:H₂O₂ 3:1) to activate hydroxyl groups .
- Deposition : Immerse substrates in 5 mM silane solution (dry toluene, 3.5 hours under N₂) .
- Post-treatment : Rinse with toluene, ethanol, and dichloromethane to remove physisorbed material. SAM quality is verified via contact angle measurements (hydrophilicity) and XPS (Si-O-Si bonding at ~103 eV) .
Q. What experimental design considerations are critical for studying its adsorption capacity in heavy metal removal (e.g., Ni²⁺)?
Modified saponite clay functionalized with this silane shows enhanced Ni²⁺ adsorption :
- Kinetics : Pseudo-second-order model (R² > 0.99) indicates chemisorption dominance.
- Isotherms : Langmuir model fits best (max capacity: 45.2 mg/g), suggesting monolayer adsorption.
- Regeneration : Acid washing (0.1 M HCl) restores >90% capacity after 5 cycles . Key variables: pH (optimum 6–7), temperature (25–40°C), and silane loading (5–10 wt%).
Q. How does this compound enhance the mechanical properties of epoxy resins in sustainable polymer composites?
In epoxy formulations, it acts as a crosslinker and adhesion promoter:
- Curing Mechanism : Reacts with epichlorohydrin to form amine-epoxy networks, improving tensile strength (20–30% increase vs. DGEBA) .
- Thermal Stability : TGA shows decomposition onset at 280°C (vs. 250°C for unmodified epoxy) .
- Interfacial Bonding : Silane groups form covalent bonds with inorganic fillers (e.g., SiO₂), reducing phase separation .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported physical properties (e.g., density, refractive index)?
- Density : Values range from 1.028 g/mL to 1.030 g/mL due to batch-specific impurities. Use GC-purified samples for precise measurements.
- Refractive Index : Reported as 1.444 and 1.4425–1.4445 . Calibrate refractometers with standard solutions (e.g., sucrose) to resolve variability.
Methodological Tables
| Adsorption Study Parameters |
|---|
| Kinetic Model |
| Isotherm Model |
| Max Capacity (Ni²⁺) |
| Regeneration Efficiency |
| SAM Formation Protocol |
|---|
| Silane Concentration |
| Deposition Time |
| Rinsing Solvents |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
